N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide
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Overview
Description
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, amines, and formylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-bromophenyl)amino]-N-[(4-bromophenyl)imino]carbamimidoyl]formamide
- N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-fluorophenyl)amino]-N-[(4-fluorophenyl)imino]carbamimidoyl]formamide
Uniqueness
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20ClN5O |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide |
InChI |
InChI=1S/C22H20ClN5O/c1-15-3-9-19(10-4-15)25-27-21(28-26-20-11-5-16(2)6-12-20)22(29)24-18-13-7-17(23)8-14-18/h3-14,25H,1-2H3,(H,24,29)/b27-21+,28-26? |
InChI Key |
XPIIOPUBQIRMJD-IMWQLQSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)NC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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